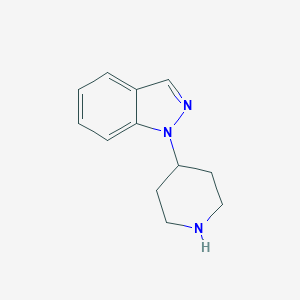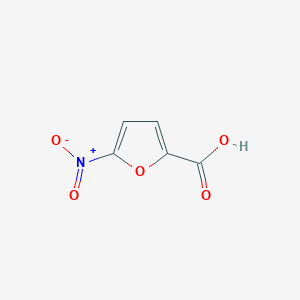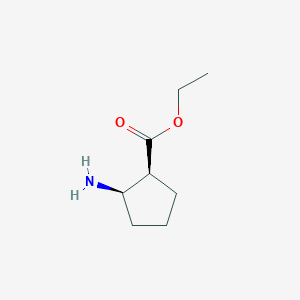
1-(Piperidin-4-yl)-1H-Indazol
Übersicht
Beschreibung
“1-(Piperidin-4-yl)-1H-indazole” is a compound that belongs to the class of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
Piperidines undergo various chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions lead to the formation of various piperidine derivatives .Wissenschaftliche Forschungsanwendungen
Pharmakologische Forschung
1-(Piperidin-4-yl)-1H-Indazol: ist eine Verbindung, die in der pharmakologischen Forschung von Interesse ist, da ihre Piperidin-Einheit ein häufiges Merkmal vieler Pharmazeutika ist . Piperidinderivate sind bekannt für ihre breite Palette an biologischen Aktivitäten und werden bei der Entwicklung von Medikamenten mit verschiedenen therapeutischen Anwendungen eingesetzt, wie z. B. Antikrebs-, antivirale, antimalaria-, antimikrobielle und entzündungshemmende Mittel .
Arzneimittelsynthese
Das Piperidin-Ringsystem, das in This compound gefunden wird, ist ein wichtiger Baustein bei der Synthese von Arzneimitteln. Es ist an der Entstehung von Verbindungen beteiligt, die auf bestimmte Proteine oder Enzyme im Körper abzielen, und trägt zur Behandlung von Krankheiten bei, die mit Kortisol-Anomalien zusammenhängen, zum Beispiel .
Studien zur biologischen Aktivität
Diese Verbindung war Gegenstand von Studien, um ihre biologische Aktivität zu bewerten. Die Forschung konzentrierte sich auf ihre möglichen antimikrobiellen Eigenschaften, wobei einige Derivate vielversprechende antibakterielle und antifungale Aktivität zeigten . Dies macht es zu einem wertvollen Kandidaten für weitere Untersuchungen bei der Entwicklung neuer antimikrobieller Mittel.
Methoden der chemischen Synthese
Die Synthese von This compound beinhaltet verschiedene chemische Reaktionen, die in der organischen Chemie von Bedeutung sind. Methoden wie Hydrierung, Cyclisierung und Mehrkomponentenreaktionen werden verwendet, um diese Verbindung zu erzeugen, die dann bei der Synthese komplexerer Moleküle eingesetzt werden kann .
Industrielle Anwendungen
Obwohl spezifische Hinweise auf die industriellen Anwendungen von This compound speziell nicht leicht verfügbar sind, werden Piperidinderivate im Allgemeinen bei der Herstellung von Stoffen wie Vulkanisationsbeschleunigern für Gummi verwendet . Dies unterstreicht die industrielle Relevanz von Verbindungen innerhalb dieser chemischen Klasse.
Umweltauswirkungen
Die Umweltauswirkungen chemischer Verbindungen sind ein wichtiger Aspekt. Während spezifische Daten zu This compound nicht im Detail vorhanden sind, deuten die Sicherheits- und Handhabungshinweise für ähnliche Verbindungen darauf hin, dass eine ordnungsgemäße Entsorgung und Handhabung entscheidend sind, um potenzielle Umweltrisiken zu minimieren .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of 1-(Piperidin-4-yl)-1H-indazole is the protein serine/threonine-protein kinase B-raf . This protein plays a crucial role in regulating cell growth .
Mode of Action
It is known that compounds containing a piperidine skeleton, like 1-(piperidin-4-yl)-1h-indazole, can interact with their targets to induce changes in cellular processes .
Biochemical Pathways
It is known that piperidine derivatives can influence various biochemical pathways, leading to different downstream effects .
Pharmacokinetics
It is known that the pharmacokinetic properties of a drug can significantly impact its bioavailability .
Result of Action
It is known that piperidine derivatives can have various biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant effects .
Action Environment
The action, efficacy, and stability of 1-(Piperidin-4-yl)-1H-indazole can be influenced by various environmental factors. For instance, the hypoxic environment around tumor tissue can influence the action of drugs that target hypoxia-inducible factors .
Eigenschaften
IUPAC Name |
1-piperidin-4-ylindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-2-4-12-10(3-1)9-14-15(12)11-5-7-13-8-6-11/h1-4,9,11,13H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEODUXMQHQNEAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C3=CC=CC=C3C=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40629815 | |
| Record name | 1-(Piperidin-4-yl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40629815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
170438-69-4 | |
| Record name | 1-(Piperidin-4-yl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40629815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(Phenylamino)-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B181386.png)

![9-Methylacenaphtho[1,2-b]quinoxaline](/img/structure/B181389.png)



![Methyl 4-[(2-methoxyethyl)carbamoyl]benzoate](/img/structure/B181400.png)





